molecular formula C17H15N5O B5349758 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole

4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole

カタログ番号 B5349758
分子量: 305.33 g/mol
InChIキー: KGKWMEDAXBMSRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor that targets PIM-1 kinase, a serine/threonine kinase that plays a key role in regulating cell proliferation, apoptosis, and differentiation. PIM-1 kinase is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.

作用機序

4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor works by inhibiting the activity of this compound kinase, which is overexpressed in many types of cancer cells. This compound kinase plays a key role in regulating cell proliferation, apoptosis, and differentiation, and its overexpression has been linked to tumor growth and resistance to chemotherapy and radiotherapy. By inhibiting this compound kinase, this compound kinase inhibitor can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound kinase inhibitor has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases and inducing the release of cytochrome c from mitochondria. This compound kinase inhibitor can also inhibit the activity of various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. In addition, this compound kinase inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, and it has been extensively studied for its anti-tumor effects. However, this compound kinase inhibitor also has some limitations. It can have off-target effects on other kinases, and its efficacy can be affected by the genetic background of the cells being studied.

将来の方向性

There are several future directions for the study of 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor. One direction is to study its potential therapeutic effects in other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective this compound kinase inhibitors that can overcome the limitations of current inhibitors. In addition, the combination of this compound kinase inhibitor with other targeted therapies or immunotherapies could be explored for the treatment of cancer. Finally, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical efficacy of this compound kinase inhibitor.

合成法

The synthesis of 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor involves several steps. The first step is the synthesis of 4-bromo-2,1,3-benzoxadiazole, which is then reacted with 3-pyridin-3-ylpropylamine to obtain the intermediate compound, 4-(3-pyridin-3-ylpropyl)-2,1,3-benzoxadiazole. The intermediate compound is then reacted with 1H-imidazole-1-carboxamidine to obtain the final product, this compound.

科学的研究の応用

4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, leukemia, lymphoma, and breast cancer. This compound kinase inhibitor has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, this compound kinase inhibitor has been studied for its potential therapeutic effects in other diseases, such as diabetes, cardiovascular diseases, and inflammatory diseases.

特性

IUPAC Name

4-[1-(3-pyridin-3-ylpropyl)imidazol-2-yl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O/c1-6-14(16-15(7-1)20-23-21-16)17-19-9-11-22(17)10-3-5-13-4-2-8-18-12-13/h1-2,4,6-9,11-12H,3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWMEDAXBMSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)C3=NC=CN3CCCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。